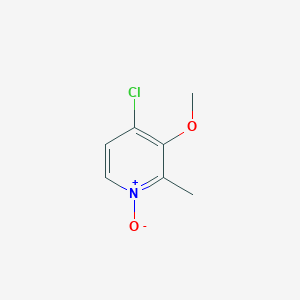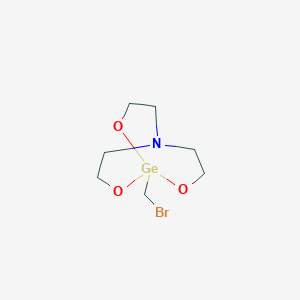
1-(2-Bromoethoxy)-2-ethoxybenzene
概要
説明
“1-(2-Bromoethoxy)-2-ethoxybenzene” is a chemical compound . It is used in laboratory chemicals .
Synthesis Analysis
This compound can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .Molecular Structure Analysis
The molecular formula of “1-(2-Bromoethoxy)-2-ethoxybenzene” is C6H13BrO2 . Its molecular weight is 183.044 .Physical And Chemical Properties Analysis
The physical state of “1-(2-Bromoethoxy)-2-ethoxybenzene” is liquid . It has a clear appearance and a stench odor . The pH information is not available . The melting point range is 35 - 36 °C / 95 - 96.8 °F, and the boiling point range is 160 - 162 - °C / 320 323.6 °F at 16 mmHg .科学的研究の応用
Application in the Synthesis of Tamsulosin Hydrochloride
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
2-(2-Ethoxyphenoxy)ethyl Bromide is used as an intermediate in the synthesis of Tamsulosin Hydrochloride , a medication used to treat benign prostatic hyperplasia .
Methods of Application or Experimental Procedures
The method involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol by using an acid-alkali back extraction method instead of an existing reduced-pressure distillation post-treatment way. Then, o-ethoxyphenol is made to react with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy)ethyl bromide. High-purity 2-(2-ethoxyphenoxy)ethyl bromide is obtained by using an ethanol recrystallization post-treatment method instead of the existing reduced-pressure distillation post-treatment way .
Results or Outcomes Obtained
.
Impurity in Sulfonamide Drugs
Specific Scientific Field
Pharmaceutical Analysis
Summary of the Application
2-(2-Ethoxyphenoxy)ethyl Bromide is found as an impurity in the drug sulfonamide .
Methods of Application or Experimental Procedures
The compound is identified during the quality control and analysis of sulfonamide drugs .
Results or Outcomes Obtained
Application in Research and Development
Specific Scientific Field
Research and Development
Summary of the Application
2-(2-Ethoxyphenoxy)ethyl Bromide is used in research and development .
Methods of Application or Experimental Procedures
The specific methods of application can vary depending on the research context. It is generally used as a reagent or intermediate in the synthesis of other compounds .
Results or Outcomes Obtained
The outcomes can vary widely depending on the specific research context .
Optical Isomer of Methanol and Ethanol
Specific Scientific Field
Organic Chemistry
Summary of the Application
2-(2-Ethoxyphenoxy)ethyl Bromide has been shown to be an optical isomer of methanol and ethanol .
Methods of Application or Experimental Procedures
This property can be utilized in studies of stereochemistry and reaction mechanisms in organic chemistry .
Results or Outcomes Obtained
The outcomes can provide valuable insights into the properties and behaviors of these compounds .
Application in the Preparation of Tamsulosin Hydrochloride
Summary of the Application
2-(2-Ethoxyphenoxy)ethyl Bromide is used as an intermediate in the preparation of Tamsulosin Hydrochloride , a drug for treating benign prostatic hyperplasia .
Methods of Application or Experimental Procedures
The method involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol by using an acid-alkali back extraction method instead of an existing reduced-pressure distillation post-treatment way. Then, o-ethoxyphenol is made to react with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy)ethyl bromide .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
A recent paper suggests that “1-(2-Bromoethoxy)-2-ethoxybenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . This indicates a potential future direction for the use of this compound in the field of fluorescence microscopy.
特性
IUPAC Name |
1-(2-bromoethoxy)-2-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYHGBZPUZBUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186283 | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-ethoxybenzene | |
CAS RN |
3259-03-8 | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3259-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)





